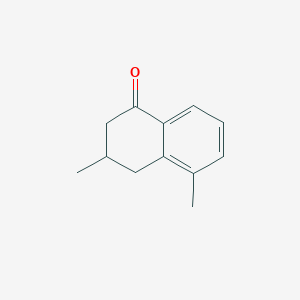
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄BrNO and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 4th position, and a methyl group at the 2nd position of the quinoline ring, along with a methanol group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of brominating agents, Grignard reagents, and appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)aldehyde or (7-Bromo-4-ethyl-2-methylquinolin-3-yl)carboxylic acid.
Reduction: Formation of 4-ethyl-2-methylquinolin-3-ylmethanol.
Substitution: Formation of (7-Azido-4-ethyl-2-methylquinolin-3-yl)methanol or (7-Thio-4-ethyl-2-methylquinolin-3-yl)methanol.
Applications De Recherche Scientifique
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is not well-documented. it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the quinoline ring structure may play a role in its biological activity by facilitating interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
- (7-Fluoro-4-ethyl-2-methylquinolin-3-yl)methanol
- (7-Iodo-4-ethyl-2-methylquinolin-3-yl)methanol
Uniqueness
(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .
Propriétés
Formule moléculaire |
C13H14BrNO |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
(7-bromo-4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14BrNO/c1-3-10-11-5-4-9(14)6-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
Clé InChI |
IBYZJFUPZXBLRX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC(=CC2=NC(=C1CO)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195673.png)
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
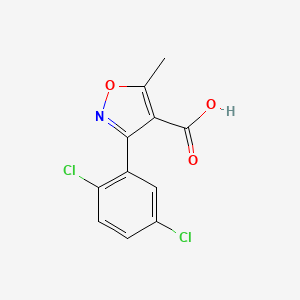

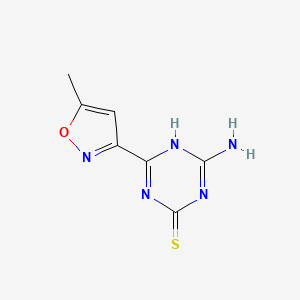
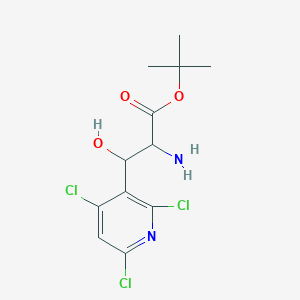
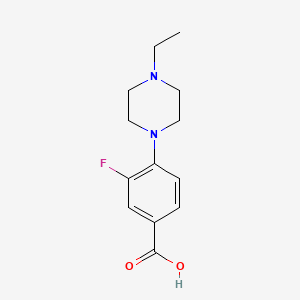

![2-{[(Tert-butoxy)carbonyl]amino}-4-(trifluoromethyl)thiophene-3-carboxylic acid](/img/structure/B13195718.png)

![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
